molecular formula C13H8F2O B3164665 3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde CAS No. 893637-49-5

3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Cat. No.: B3164665
CAS No.: 893637-49-5
M. Wt: 218.2 g/mol
InChI Key: HSDYOLVJSAPJSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is an organic compound with the molecular formula C13H8F2O It is a derivative of biphenyl, where two fluorine atoms are substituted at the 3 and 3’ positions, and an aldehyde group is attached at the 4 position of one of the phenyl rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound. For instance, 3,3’-difluorobiphenyl can be synthesized first, followed by formylation to introduce the aldehyde group at the 4 position .

Industrial Production Methods: In an industrial setting, the production of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The use of efficient catalysts and reagents, along with controlled reaction parameters, is crucial for the successful industrial synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions: 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions to replace the fluorine atoms.

Major Products:

    Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid.

    Reduction: 3,3’-Difluoro-[1,1’-biphenyl]-4-methanol.

    Substitution: Various substituted biphenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde involves its interaction with various molecular targets. The presence of the aldehyde group allows it to form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The fluorine atoms can influence the electronic distribution within the molecule, affecting its reactivity and interactions with biological targets .

Comparison with Similar Compounds

Uniqueness: 3,3’-Difluoro-[1,1’-biphenyl]-4-carbaldehyde is unique due to the presence of both fluorine atoms and an aldehyde group, which impart distinct chemical properties. The fluorine atoms enhance the compound’s stability and reactivity, while the aldehyde group allows for various functionalizations and interactions with biological molecules.

Properties

IUPAC Name

2-fluoro-4-(3-fluorophenyl)benzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F2O/c14-12-3-1-2-9(6-12)10-4-5-11(8-16)13(15)7-10/h1-8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDYOLVJSAPJSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C=O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 2
Reactant of Route 2
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 3
Reactant of Route 3
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 5
Reactant of Route 5
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde
Reactant of Route 6
Reactant of Route 6
3,3'-Difluoro-[1,1'-biphenyl]-4-carbaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.